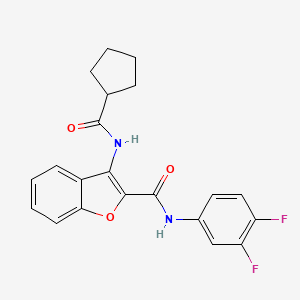![molecular formula C19H13Cl2NO3S B2471321 4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate CAS No. 331460-61-8](/img/structure/B2471321.png)
4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate is an organic compound with a complex structure that includes both imine and sulfonate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate typically involves the condensation of 4-chlorobenzaldehyde with 4-chloroaniline to form the imine intermediate. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chlorinated reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The imine group can be reduced to an amine or oxidized to a nitrile under appropriate conditions.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted chlorophenyl derivatives.
Reduction: Conversion to amine derivatives.
Oxidation: Formation of nitrile or other oxidized products.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments
Mecanismo De Acción
The mechanism of action of 4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[(4-Chlorophenyl)imino]methyl}benzonitrile
- 3-((4-Chlorophenyl)imino)methylphenol
- 4-Chlorobenzylamine
Uniqueness
4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate is unique due to the presence of both imine and sulfonate functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a combination of properties that can be exploited in various synthetic and research applications .
Propiedades
IUPAC Name |
[4-[(4-chlorophenyl)iminomethyl]phenyl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO3S/c20-15-3-7-17(8-4-15)22-13-14-1-9-18(10-2-14)25-26(23,24)19-11-5-16(21)6-12-19/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESJQFAORLPYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2471242.png)





![N-(octahydro-1,4-benzodioxin-6-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2471251.png)

![N-(2-carbamoylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2471254.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(dimethylamino)-3-nitrobenzoate](/img/structure/B2471256.png)
![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2471257.png)
amino}-1-[(4-fluorophenyl)methyl]-1-(3-methyl-1H-pyrazole-4-carbonyl)urea](/img/structure/B2471260.png)
